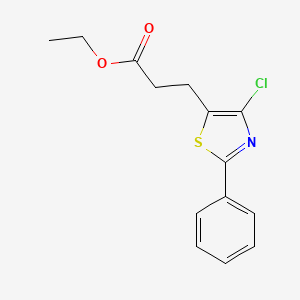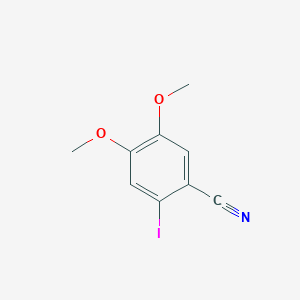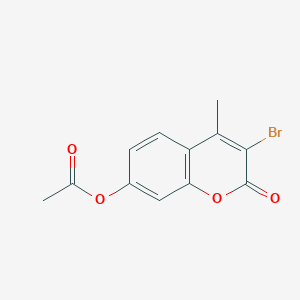
Cinchophen allyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinchophen allyl ester is a derivative of cinchophen, a compound that was first synthesized in 1887 by Doebner and Gieseke Cinchophen itself is known for its analgesic properties and was historically used to treat gout and arthritis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinchophen allyl ester typically involves the esterification of cinchophen with allyl alcohol. This reaction can be catalyzed by acidic or basic conditions. A common method involves the use of sulfuric acid as a catalyst, where cinchophen is reacted with allyl alcohol under reflux conditions to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes.
Analyse Chemischer Reaktionen
Types of Reactions
Cinchophen allyl ester undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes
Reduction: Alcohols
Substitution: Amides, thioesters
Wissenschaftliche Forschungsanwendungen
Cinchophen allyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions like arthritis.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cinchophen allyl ester involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition reduces inflammation and pain. The exact molecular pathways and targets are still under investigation, but it is known to interact with enzymes involved in the inflammatory process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinchophen: The parent compound, known for its analgesic properties.
Phenylbutazone: Another anti-inflammatory drug with similar applications.
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
Cinchophen allyl ester is unique due to its ester functional group, which can be easily modified to create a variety of derivatives. This makes it a versatile compound for research and industrial applications. Its potential for reduced side effects compared to its parent compound, cinchophen, also makes it an attractive candidate for further study.
Eigenschaften
CAS-Nummer |
524-34-5 |
|---|---|
Molekularformel |
C19H15NO2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
prop-2-enyl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C19H15NO2/c1-2-12-22-19(21)16-13-18(14-8-4-3-5-9-14)20-17-11-7-6-10-15(16)17/h2-11,13H,1,12H2 |
InChI-Schlüssel |
VSDVCKTXWATQAC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11834274.png)
![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)



![5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11834310.png)






